molecular formula C7H11Cl2FN2 B2907667 2-Aminomethyl-3-fluoro-4-methylpyridine Dihydrochloride CAS No. 312905-00-3

2-Aminomethyl-3-fluoro-4-methylpyridine Dihydrochloride

Cat. No. B2907667
M. Wt: 213.08
InChI Key: BHCWTPNZBVTHGG-UHFFFAOYSA-N
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Patent
US06455532B1

Procedure details

A stirred solution of 332 mg (2.44 mmol) of 2-cyano-3-fluoro4-methylpyridine 5-3 in 15 mL of ethanol and 0.61 mL (7.32 mmol) of conc. HCl was hydrogenated over 175 mg of 10% palladium on carbon at 55 psi for 16 h. The catalyst was removed by filtration and the solvents removed at reduced pressure to give 5-4 as a yellow solid: 1H NMR (CD3OD) δ 8.41 (d, 1H, 5.1 Hz), 7.54 (dd, 1H, 5.5, 5.5 Hz), 4.40 (s, 2H), 2.44 (s, 3H).
Quantity
332 mg
Type
reactant
Reaction Step One
Name
Quantity
0.61 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
175 mg
Type
catalyst
Reaction Step One
Name

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[C:8]([F:9])=[C:7]([CH3:10])[CH:6]=[CH:5][N:4]=1)#[N:2].[ClH:11]>C(O)C.[Pd]>[ClH:11].[ClH:11].[NH2:2][CH2:1][C:3]1[C:8]([F:9])=[C:7]([CH3:10])[CH:6]=[CH:5][N:4]=1 |f:4.5.6|

Inputs

Step One
Name
Quantity
332 mg
Type
reactant
Smiles
C(#N)C1=NC=CC(=C1F)C
Name
Quantity
0.61 mL
Type
reactant
Smiles
Cl
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
175 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CUSTOM
Type
CUSTOM
Details
the solvents removed at reduced pressure

Outcomes

Product
Name
Type
product
Smiles
Cl.Cl.NCC1=NC=CC(=C1F)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.